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Compound of Interest

Compound Name: Diaminochlorotriazine

Cat. No.: B1259301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the herbicide atrazine

and its major metabolite, diaminochlorotriazine (DACT). The information presented is

intended to support researchers, scientists, and professionals in the fields of drug development

and environmental health in understanding the relative toxicities and mechanisms of action of

these two related compounds.

Executive Summary
Atrazine, a widely used herbicide, undergoes metabolic degradation to several byproducts, with

diaminochlorotriazine (DACT) being a principal and persistent metabolite. While extensive

toxicological data is available for atrazine, the profile of DACT is less characterized by specific

quantitative measures such as an LD50. However, regulatory bodies like the U.S.

Environmental Protection Agency (EPA) consider DACT to share a common mechanism of

toxicity with atrazine, particularly concerning neuroendocrine, reproductive, and developmental

effects, and often group them for risk assessment. Some studies suggest that DACT may

exhibit greater toxicity than atrazine in specific endpoints like oxidative stress and endocrine

disruption.

Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for atrazine. A specific

oral LD50 value for diaminochlorotriazine is not readily available in the public literature;
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however, it is generally considered to have a toxicological profile similar to atrazine for key

endocrine-related endpoints.
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Toxicological Endpoint Atrazine
Diaminochlorotriazine
(DACT)

Acute Oral LD50 (Rat) 672 - 3090 mg/kg[1][2]

Data not available. Considered

to have a similar toxicity profile

to atrazine for neuroendocrine

effects.

Acute Dermal LD50 (Rabbit) >7500 mg/kg[2] Data not available

Carcinogenicity

Classified as "probably

carcinogenic to humans"

(Group 2A) by IARC[3][4].

Evidence suggests a link to

non-Hodgkin lymphoma.[1][3]

The EPA has classified

atrazine as "not likely to be

carcinogenic to humans".[5][6]

Considered to share

carcinogenic potential with

atrazine due to a common

mechanism of toxicity.[7]

Genotoxicity

Evidence is mixed. Some

studies show potential for DNA

damage, while others, like the

Ames test on pure atrazine,

are negative.[8][9]

Limited specific data available.

Assumed to have similar

genotoxic potential as atrazine

by regulatory bodies.

Reproductive & Developmental

Toxicity

Known endocrine disruptor.[10]

[11] Affects the hypothalamic-

pituitary-gonadal (HPG) axis,

leading to altered hormone

levels and reproductive

outcomes. Can cause

developmental effects such as

reduced fetal weight and

developmental delays at high

doses.[6]

Considered a reproductive and

developmental toxicant.[11]

Shares the same mechanism

of neuroendocrine disruption

as atrazine.[10] May be more

potent than atrazine in

inducing oxidative stress and

endocrine disruption in some

models.

Ecotoxicity (Fish LC50 - 96h)
Slightly to moderately toxic to

fish.[5]
Data not available
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Ecotoxicity (Aquatic

Invertebrates)
Highly to very highly toxic.[5] Data not available

Key Experimental Protocols
Acute Oral Toxicity (LD50) - OECD Test Guideline 425
The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP) as

described in OECD Test Guideline 425.

Methodology:

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females

are used.

Housing: Animals are housed in standard laboratory conditions with controlled temperature,

humidity, and light cycle, and given access to standard diet and water ad libitum.

Dosing: A single animal is dosed with the test substance at a starting dose level. The

substance is typically administered orally via gavage.

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

Dose Adjustment: If the animal survives, the next animal is dosed at a higher fixed

increment. If the animal dies, the next is dosed at a lower increment.

Endpoint: The test is complete when a specified number of reversals in outcome

(survival/death) have been observed. The LD50 is then calculated using the maximum

likelihood method.

Bacterial Reverse Mutation Test (Ames Test) - OECD
Test Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:
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Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine for Salmonella) are used.

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in

mammals.

Exposure: The tester strains are exposed to the test substance at various concentrations,

both with and without the S9 mix.

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential

amino acid.

Incubation: The plates are incubated for 48-72 hours.

Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to regain the

ability to synthesize the essential amino acid will grow and form colonies. The number of

revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-

dependent increase in the number of revertants compared to the negative control.

Signaling Pathways and Experimental Workflows
Atrazine's Endocrine Disruption Pathway
Atrazine is known to disrupt the endocrine system, primarily by affecting the hypothalamic-

pituitary-gonadal (HPG) axis. One of its key mechanisms involves the inhibition of

phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels. This can, in

turn, affect the release of hormones like luteinizing hormone (LH) and prolactin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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